molecular formula C24H27N5O3 B11009615 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide

Cat. No.: B11009615
M. Wt: 433.5 g/mol
InChI Key: GYIXJVBKSXBQSP-UHFFFAOYSA-N
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Description

N-[3-(3-ISOPROPYL-1H-1,2,4-TRIAZOL-5-YL)PHENYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound that features a triazole ring, an indole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-ISOPROPYL-1H-1,2,4-TRIAZOL-5-YL)PHENYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and indole intermediates, followed by their coupling through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-ISOPROPYL-1H-1,2,4-TRIAZOL-5-YL)PHENYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(3-ISOPROPYL-1H-1,2,4-TRIAZOL-5-YL)PHENYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets. The triazole and indole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-ISOPROPYL-1H-1,2,4-TRIAZOL-5-YL)PHENYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is unique due to its combination of triazole and indole moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenyl]acetamide

InChI

InChI=1S/C24H27N5O3/c1-16(2)23-26-24(28-27-23)17-6-4-7-18(14-17)25-22(30)15-32-21-9-5-8-20-19(21)10-11-29(20)12-13-31-3/h4-11,14,16H,12-13,15H2,1-3H3,(H,25,30)(H,26,27,28)

InChI Key

GYIXJVBKSXBQSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC

Origin of Product

United States

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